2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . This method allows for the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic and bioactive compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the preparation of dyes, pigments, analytical reagents, and chemo-sensors.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to interact with amino acids in proteins, leading to changes in their function .
Comparison with Similar Compounds
1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with similar compounds such as:
1-(3,4-Dimethylphenyl)ethanone: This compound has a simpler structure and different reactivity.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has a similar pyrazolone core but different substituents, leading to distinct properties and applications.
The uniqueness of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of aromatic and heterocyclic components, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-4-[(3-methylphenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H21N3O/c1-13-6-5-7-17(10-13)21-12-19-16(4)22-23(20(19)24)18-9-8-14(2)15(3)11-18/h5-12,22H,1-4H3 |
InChI Key |
YXWBSHNYBWOHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(NN(C2=O)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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